molecular formula C19H13BrN4O2S B2482727 6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 896009-51-1

6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Numéro de catalogue B2482727
Numéro CAS: 896009-51-1
Poids moléculaire: 441.3
Clé InChI: SXORIBFFQXAGPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of related triazolo[4,3-b]pyridazine derivatives often involves multi-step chemical reactions that start from basic heterocyclic precursors. For example, a similar compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized by treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by various reagent additions and heating procedures to achieve the desired structure (Sallam et al., 2021). Such methodologies typically involve nucleophilic substitution reactions, condensation, and cyclization steps, tailored to introduce specific functional groups and achieve the complex triazolopyridazine core.

Molecular Structure Analysis

The molecular structure of triazolopyridazine derivatives is characterized by X-ray diffraction (XRD) techniques, confirming the crystalline structure and spatial configuration. For instance, Sallam et al. (2021) elucidated the structure through spectroscopic techniques and XRD, revealing the compound's crystallization in the monoclinic crystal system with the space group P21/c. Density Functional Theory (DFT) calculations help in understanding the electronic structure, including the HOMO-LUMO energy gap, which is significant for assessing the compound's reactivity and stability.

Chemical Reactions and Properties

Triazolopyridazine compounds undergo various chemical reactions based on their functional groups. They can participate in nucleophilic substitution reactions, given the presence of halogens, or engage in further cyclization reactions to form new heterocyclic systems. The specific chemical behavior can be influenced by substituents on the triazolopyridazine ring, affecting the compound's reactivity towards different reagents and conditions.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in different solvents, and crystalline structure, are determined through experimental measurements. These properties are crucial for understanding the compound's behavior in chemical reactions and potential pharmaceutical formulations.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards various chemical reagents, and stability under different conditions, are essential for predicting how these compounds might be modified or react during synthesis and their potential interactions in biological systems. Theoretical studies, such as DFT calculations, provide insights into the compound's electronic structure, predicting reactivity and interactions with biological targets.

For a more in-depth exploration and additional studies related to similar compounds, visit consensus.app.

Applications De Recherche Scientifique

Antiproliferative Activity

  • A study explored a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, revealing their ability to inhibit the proliferation of endothelial and tumor cells. This suggests potential applications in antiproliferative therapies (Ilić et al., 2011).

Structural Analysis and Potential Pharmaceutical Importance

  • Research on pyridazine analogs, including derivatives of [1,2,4]triazolo[4,3-b]pyridazine, highlighted their significant pharmaceutical importance. Structural analysis and density functional theory calculations were conducted to understand their chemical properties (Sallam et al., 2021).

Anti-Diabetic Drug Development

  • A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for Dipeptidyl peptidase-4 inhibition, indicating their potential as anti-diabetic medications (Bindu et al., 2019).

Prostate Cancer Treatment

  • A derivative of triazolopyridazine was identified as a clinical candidate for the treatment of advanced prostate cancer, demonstrating its potential in cancer therapeutics (Bradbury et al., 2013).

Antiviral Activity

  • Novel derivatives of triazolopyridazine exhibited promising antiviral activity against hepatitis A virus, indicating their potential in antiviral drug development (Shamroukh & Ali, 2008).

Antihistaminic Activity and Eosinophil Inhibition

  • Fused pyridazines with cyclic amines showed antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, suggesting their use in allergic and inflammatory conditions (Gyoten et al., 2003).

Propriétés

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O2S/c20-14-4-1-12(2-5-14)10-27-19-22-21-18-8-6-15(23-24(18)19)13-3-7-16-17(9-13)26-11-25-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXORIBFFQXAGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC5=CC=C(C=C5)Br)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.